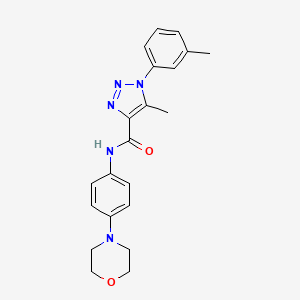
5-methyl-N-(4-morpholinophenyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(4-morpholinophenyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide, also known as MTX-1, is a chemical compound that has been extensively studied in scientific research. MTX-1 is a triazole-based compound that has been shown to have potential as a therapeutic agent in various fields of medicine.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
1,2,4-Triazole derivatives, including compounds structurally similar to the specified chemical, have been researched for their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives and found that some exhibited good or moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007).
Antitumor Activity
Several studies have focused on the antitumor potential of 1,2,4-triazole derivatives. Hao et al. (2017) synthesized a compound similar to the specified chemical and observed its inhibitory effect on the proliferation of certain cancer cell lines (Hao et al., 2017). Another study by Lu et al. (2017) reported the synthesis of a related compound, which also showed effective inhibition of cancer cell proliferation (Lu et al., 2017).
Antileishmanial Activity
In a study by Süleymanoğlu et al. (2018), 1,2,4-triazole derivatives with morpholine were synthesized and evaluated for their in vitro antileishmanial activities. The results showed considerable antiparasitic activity, particularly for one of the compounds (Süleymanoğlu et al., 2018).
Anticonvulsant Activity
The anticonvulsant activity of 1,2,4-triazole derivatives has been explored in research by Unverferth et al. (1998), where they synthesized new compounds and found several to exhibit significant anticonvulsant activity with minimal neurotoxicity (Unverferth et al., 1998).
Propiedades
IUPAC Name |
5-methyl-1-(3-methylphenyl)-N-(4-morpholin-4-ylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-15-4-3-5-19(14-15)26-16(2)20(23-24-26)21(27)22-17-6-8-18(9-7-17)25-10-12-28-13-11-25/h3-9,14H,10-13H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTAQCGKZDYVSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(4-morpholinophenyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

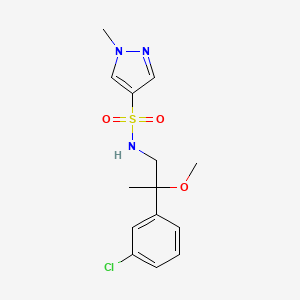
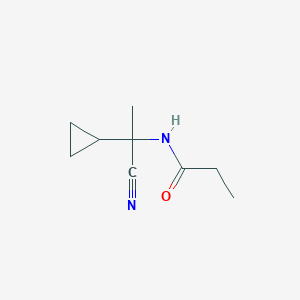
![N-(4-methoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2821988.png)
![methyl 2-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B2821989.png)
![[2-(4-Fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2821991.png)
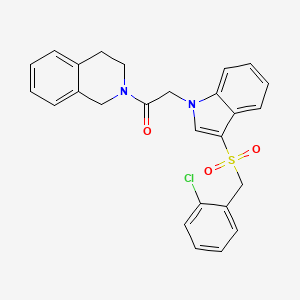
![3,5-Dimethyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2821997.png)
![N-(3-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2821998.png)
![N-(2-ethoxyphenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2821999.png)
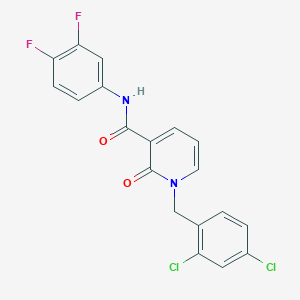
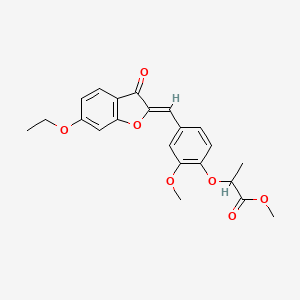
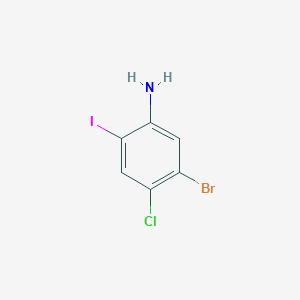
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2822005.png)
![(1R,2R)-2-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2822007.png)